N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
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Description
“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds . The compound also contains a benzamide moiety, which is a type of amide derived from benzoic acid .
Synthesis Analysis
The synthesis of “this compound” involves the dehydrosulfurization of “N-((3-(p-tolyl)thioureido)methyl)benzamide”. Dicyclohexylcarbodiimide is used as a dehydrosulfurizing agent. An intermediate reaction product, “N-((((p-Tolylimino)methylene)amino)methyl)benzamide”, is initially formed, which then rearranges to the corresponding cyanamide derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include dehydrosulfurization and rearrangement reactions . The tolyl groups in the compound are often introduced into compounds by Williamson etherification or C-C coupling reactions .Scientific Research Applications
Synthesis Methods
Microwave irradiation has been utilized for the efficient and cleaner synthesis of related compounds, offering advantages over traditional thermal heating. This method can potentially be applied to synthesize "N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" derivatives, highlighting the importance of innovative synthesis techniques in research applications (Saeed, 2009).
Antiallergic Agents
Structural analogs of "this compound" have shown significant antiallergic activity. This suggests potential research applications in developing new antiallergic agents by exploring the effects of substituents on the tetrazole ring, which could lead to the discovery of potent antiallergic compounds (Honma et al., 1983).
Cardiac Electrophysiological Activity
Research on N-substituted benzamide derivatives, similar in structure, has identified compounds with significant cardiac electrophysiological activity. These findings could direct future studies toward exploring "this compound" derivatives as potential selective agents for cardiac arrhythmias (Morgan et al., 1990).
Supramolecular Gelators
The study of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators underlines the role of specific functionalities and non-covalent interactions in gelation behavior. This research avenue could extend to the tetrazole-based benzamides for applications in materials science, particularly in the design of novel gelators (Yadav & Ballabh, 2020).
Anticancer Evaluation
Benzamide derivatives containing thiadiazole scaffolds have been synthesized and evaluated for anticancer activity, demonstrating promising results. This suggests the potential of "this compound" for anticancer research, leveraging its structural features for targeted therapy (Tiwari et al., 2017).
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPDEIDKCVPADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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